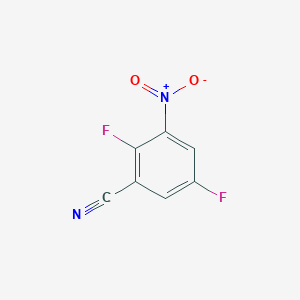
2,5-Difluoro-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2 It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitrobenzonitrile typically involves the nitration of 2,5-difluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction and prevent over-nitration. The reaction is as follows:
C7H3F2N+HNO3→C7H2F2N2O2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2,5-difluoro-3-aminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 2,5-Difluoro-3-aminobenzonitrile.
Substitution: 2,5-Difluoro-3-methoxybenzonitrile.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-3-nitrobenzonitrile is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of fluorinated polymers and other materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-nitrobenzonitrile: Similar structure but with only one fluorine atom.
2,6-Difluoro-3-nitrobenzonitrile: Fluorine atoms are positioned differently.
3,5-Difluoro-4-nitrobenzonitrile: Different substitution pattern on the benzene ring.
Uniqueness: 2,5-Difluoro-3-nitrobenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms and a nitro group in specific positions can enhance its stability and make it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C7H2F2N2O2 |
|---|---|
Molekulargewicht |
184.10 g/mol |
IUPAC-Name |
2,5-difluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(9)6(2-5)11(12)13/h1-2H |
InChI-Schlüssel |
ZOQRYENSXINAFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)
![Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine](/img/structure/B13078390.png)






![2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13078418.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
